![molecular formula C10H10BrN B2974219 6-bromo-2,3-dimethyl-1H-indole CAS No. 4660-09-7](/img/structure/B2974219.png)
6-bromo-2,3-dimethyl-1H-indole
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Overview
Description
6-bromo-2,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10BrN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Synthesis Analysis
The synthesis of 6-bromo-2,3-dimethyl-1H-indole and its derivatives has been a subject of research. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of 6-bromo-2,3-dimethyl-1H-indole consists of a benzene ring fused with a pyrrole ring, which is a characteristic structure of indoles . The molecule has a molecular weight of 224.0971 .Chemical Reactions Analysis
6-bromo-2,3-dimethyl-1H-indole undergoes various chemical reactions. For example, it has been reported to undergo palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Scientific Research Applications
Anti-HIV Activity
Researchers have explored indole derivatives as potential anti-HIV agents. For example, novel indolyl and oxochromenyl xanthenone derivatives were studied for their molecular docking interactions with HIV-1 .
Biotechnological Applications
Indole plays a crucial role in cell-to-cell communication and signaling. Notably:
- Bacillus unamae -derived signaling diketopiperazine cyclo-upregulated indole biosynthesis, enhancing Escherichia coli biofilm formation. This bidirectional interaction involves both indole-producing and indole-consuming species .
Other Potential Applications
While the above fields highlight specific applications, it’s essential to recognize that indole derivatives possess a wide range of activities, including:
Mechanism of Action
Target of Action
It is known that indole derivatives, in general, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Safety and Hazards
While specific safety and hazard information for 6-bromo-2,3-dimethyl-1H-indole was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemical compounds . Personal protective equipment should be used and adequate ventilation should be ensured .
Future Directions
Indole derivatives, including 6-bromo-2,3-dimethyl-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .
properties
IUPAC Name |
6-bromo-2,3-dimethyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJGUODGBLAUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,3-dimethyl-1H-indole | |
CAS RN |
4660-09-7 |
Source
|
Record name | 6-bromo-2,3-dimethyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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